(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate, also known as Monoguanylmelamine, is a chemical compound with the molecular formula and a molecular weight of 168.16 g/mol. It is classified under several categories including amines, heterocycles, and pharmaceuticals. The compound exhibits antitumor activity and is considered a neoplasm inhibitor, making it relevant in medicinal chemistry and research applications .
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine can be achieved through various methods. One notable approach involves the reaction of dicyandiamide with hydrazine hydrate in the presence of nitric acid. The process typically requires careful temperature control and purification steps to yield the desired product effectively.
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine can participate in various chemical reactions due to its functional groups. It is particularly reactive towards electrophiles due to the presence of multiple amino groups.
The mechanism of action for (4,6-Diamino-1,3,5-triazin-2-yl)guanidine as an antitumor agent involves its interaction with cellular pathways that regulate cell proliferation and apoptosis.
The primary scientific applications of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine include:
This compound's unique properties and reactivity make it a valuable subject for further research in both medicinal and synthetic chemistry contexts.
The compound (4,6-Diamino-1,3,5-triazin-2-yl)guanidine nitrate (CAS 3553-49-9) emerged as a critical quality-control analyte during the standardization of metformin hydrochloride, a first-line therapy for type 2 diabetes. Its identification traces to the European Pharmacopoeia (EP), which designates it as "Metformin Hydrochloride Impurity B as Nitrate" [1] [2]. This impurity arises during the synthesis of metformin, a biguanide derivative developed in the 1950s. Metformin’s own origin lies in guanidine-rich Galega officinalis (goat’s rue), historically used for diabetes management [10]. As industrial production of metformin scaled, analytical scrutiny revealed (4,6-Diamino-1,3,5-triazin-2-yl)guanidine as a process-related byproduct, necessitating rigorous quantification. The nitrate salt form was later standardized to enhance stability for reference materials, solidifying its role in pharmaceutical compliance [1] [9].
Regulatory bodies and suppliers like LGC Standards now provide this compound as a high-purity neat material (Product Code: MM0056.07) for chromatographic calibration. Its specifications include a molecular formula of C₄H₈N₈·HNO₃ and a molecular weight of 231.17 g/mol, with storage at +5°C [1] [2]. PubChem further corroborates its identity as "Metformin Impurity B (EP) as Nitrate" (CID 129318357), underscoring its entrenched position in pharmacopeial testing [3].
Table 1: Key Identifiers of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
Property | Value |
---|---|
CAS Number | 3553-49-9 |
Molecular Formula | C₄H₈N₈·HNO₃ |
Molecular Weight | 231.17 g/mol |
IUPAC Name | 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine; nitric acid |
Pharmacopeial Designation | Metformin Hydrochloride Impurity B (EP) as Nitrate |
Primary Use | Pharmaceutical reference standard |
Structurally, (4,6-Diamino-1,3,5-triazin-2-yl)guanidine nitrate elucidates the chemical lineage of antidiabetic biguanides. Its core consists of a 1,3,5-triazine ring substituted at position 2 by a guanidine group, forming a conjugated system that mirrors metformin’s biguanide backbone [3] [6]. The guanidine moiety (H₂N-C(=NH)-NH-) directly echoes the pharmacophore of metformin, which features two linked guanidine groups (dimethylbiguanide). This molecular mimicry explains its emergence as a synthesis intermediate or degradation product [6] [10].
Notably, the compound’s free amino groups (-NH₂) on the triazine ring enhance polarity, differing from metformin’s methylated termini. This polarity is mitigated in the nitrate salt form, improving crystallinity for handling [1]. Spectroscopic identifiers include:
Table 2: Structural Comparison with Related Antidiabetic Compounds
Compound | Core Structure | Key Functional Groups |
---|---|---|
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine | 1,3,5-Triazine + guanidine | −NH₂ (triazine), −NH−C(=NH)−NH₂ |
Metformin (dimethylbiguanide) | Biguanide | −NH−C(=NH)−NH−C(=NH)−N(CH₃)₂ |
Dicyandiamide (metformin impurity A) | Cyanoguanidine | N≡C−NH−C(=NH)−NH₂ |
The triazine ring’s electron-deficient nature confers hydrogen-bonding capability, analogous to biguanides’ mechanism of activating AMPK (adenosine monophosphate-activated protein kinase) in diabetes therapy [10]. However, unlike metformin, this compound lacks alkyl side chains, potentially limiting membrane permeability and therapeutic utility. Its significance remains analytical, serving as a sentinel for metformin synthesis fidelity [1] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4